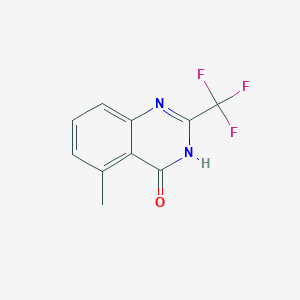

5-Methyl-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one

Description

Properties

IUPAC Name |

5-methyl-2-(trifluoromethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c1-5-3-2-4-6-7(5)8(16)15-9(14-6)10(11,12)13/h2-4H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVVSELUSQRNEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(NC2=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Aldehyde and Amine Precursors

A practical and efficient method involves the reaction of a suitable aldehyde (bearing trifluoromethyl and methyl substituents) with an amine , typically in the presence of acetic acid (AcOH) as solvent and catalyst.

For example, reacting an aldehyde with an amine in AcOH at elevated temperatures (around 100–130°C) under microwave irradiation for short times (10–20 minutes) yields the intermediate imine, which then cyclizes to form the dihydroquinazolinone core.

Purification is commonly achieved by column chromatography using methanol and methylene chloride mixtures.

Use of Formic Acid for Cyclization and Reduction

One-Pot Three-Component Assembly

The three-component reaction involving arenediazonium salts, nitriles, and bifunctional anilines can be adapted to synthesize trifluoromethyl-substituted dihydroquinazolinones.

This approach proceeds through the formation of N-arylnitrilium intermediates, followed by nucleophilic addition and intramolecular cyclization, yielding the target heterocycle efficiently under mild, metal-free conditions.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

Reaction Efficiency: The microwave-assisted aldehyde-amine cyclization method shows high efficiency with minimal side products, as confirmed by LC/MS analysis.

Environmental Considerations: Metal-free and mild condition methods (e.g., one-pot three-component reactions) reduce hazardous waste and improve sustainability.

Functional Group Tolerance: The one-pot method tolerates various substituents, including trifluoromethyl groups, allowing structural diversity.

Purification: Chromatographic purification remains standard for isolating pure dihydroquinazolinones, though crystallization methods for enantiomeric purity are available.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted quinazolinones or other derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique trifluoromethyl group enhances stability and lipophilicity, making it advantageous for synthesizing more complex molecules. The trifluoromethyl group is known to influence the electronic properties of the molecule, which can affect reactivity and selectivity in chemical reactions.

Common Reactions Involving the Compound

- Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate (KMnO₄).

- Reduction : Reduction can yield amines or alcohols using hydrogen gas or metal hydrides such as lithium aluminum hydride (LiAlH₄).

- Substitution Reactions : Nucleophilic substitutions can produce various derivatives, enhancing its utility in synthesizing diverse chemical entities.

Biological Research

Potential Biological Activities

In biological research, 5-Methyl-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one is investigated for its potential pharmacological properties. As a lead compound, it may facilitate the development of new drugs targeting specific biological pathways. The trifluoromethyl group enhances binding affinity to certain receptors or enzymes, which is crucial for therapeutic efficacy.

Medicinal Chemistry

Therapeutic Applications

This compound has shown promise in medicinal chemistry, particularly as a precursor for pharmaceutical synthesis. Research indicates its potential use in developing drugs for various diseases due to its unique structural characteristics. Case studies highlight its effectiveness in targeting cancer cells and other pathological conditions through specific molecular interactions.

Industrial Applications

Agrochemicals and Material Science

In the industrial sector, this compound is utilized in producing agrochemicals and advanced materials. Its unique properties make it suitable for developing new materials with enhanced performance characteristics. The compound's stability and reactivity allow for innovative applications in material science.

Mechanism of Action

The mechanism by which 5-Methyl-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

The dihydroquinazolinone scaffold distinguishes this compound from fully aromatic quinazolines or saturated tetrahydroquinazolines. For example:

- Quinazoline derivatives (fully aromatic) exhibit greater planarity, which can enhance π-π stacking interactions in biological targets but may reduce solubility.

Substituent Effects: Trifluoromethyl Group Positioning

The -CF₃ group at position 2 is a critical feature. Comparable compounds with -CF₃ in different positions or heterocycles include:

- N-[5-Methyl-2-(trifluoromethyl)furan-3-yl] carboxamide derivatives (e.g., Example 5 in EP 4374877A2): These compounds feature a trifluoromethyl-substituted furan ring instead of a quinazolinone core. The furan’s electron-rich nature may alter reactivity compared to the electron-deficient quinazolinone system .

- Coumarin-linked benzodiazepines (e.g., compounds 4g and 4h from Synthesis, Characterization of Some New Heterocyclic Compounds Derivatives): These lack the -CF₃ group but incorporate coumarin moieties, which introduce fluorescence properties absent in the target compound .

Table 1: Key Structural and Functional Comparisons

Physicochemical and Analytical Data

While NMR and LC-MS data for 5-methyl-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one are available , similar analytical details for analogs like the furan-carboxamides or coumarin hybrids are absent in the provided evidence. This limits direct comparisons of solubility or stability.

Research Implications and Gaps

- Pharmacological Potential: The -CF₃ group in dihydroquinazolinones may improve blood-brain barrier penetration compared to non-fluorinated analogs, but biological testing is needed to confirm this.

- Synthetic Optimization: The scalability of dihydroquinazolinone synthesis contrasts with the complexity of furan-pyridazine derivatives, suggesting advantages in manufacturing efficiency.

Biological Activity

5-Methyl-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a quinazolinone core structure, which is known for its pharmacological versatility. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, potentially improving its bioavailability.

Anticancer Activity

Research indicates that derivatives of quinazolinones, including this compound, exhibit significant anticancer properties. A study focused on related compounds demonstrated their ability to inhibit key enzymes involved in cancer cell proliferation, such as PI3K and HDAC . Specifically, compounds exhibiting structural similarities to this compound have shown potent antiproliferative effects against various cancer cell lines.

| Compound | Target Enzyme | IC50 (µM) | Cancer Cell Line |

|---|---|---|---|

| This compound | PI3K/HDAC | <10 | AML Cells |

| Related Quinazolinones | BRD4/PARP1 | Micromolar Range | MDA-MB-468 |

Antiviral Activity

The compound has also been investigated for its antiviral properties. It has shown efficacy against viral replication in vitro, particularly in assays targeting the DHODH enzyme, which is crucial for nucleotide biosynthesis in many viruses . This suggests potential applications in antiviral drug development.

Antimicrobial Properties

In addition to anticancer and antiviral activities, quinazolinone derivatives have demonstrated antimicrobial effects. Preliminary studies indicate that this compound may inhibit bacterial growth effectively against strains such as E. coli and S. aureus .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that:

- Enzyme Inhibition : The compound likely functions as an inhibitor of key enzymes involved in cell cycle regulation and apoptosis pathways.

- Gene Expression Modulation : It may alter the expression of genes associated with tumor growth and viral replication.

- Cell Cycle Arrest : Evidence suggests that certain derivatives can induce G1 phase arrest in cancer cells, thereby inhibiting their proliferation .

Case Studies

- Acute Myeloid Leukemia (AML) : A study reported that a related compound induced necrosis in mutant AML cell lines while sparing normal cells. This selectivity indicates a promising therapeutic window for treating resistant forms of leukemia .

- Breast Cancer : Another investigation into quinazolinone derivatives revealed their potential to target BRD4 and PARP1 simultaneously, leading to enhanced apoptosis in breast cancer cells without significant toxicity .

Q & A

Q. How can the synthesis of 5-Methyl-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one be optimized for yield and purity?

Methodological Answer:

- Key Reaction Parameters : Use trifluoroacetic acid (TFA) as a CF₃ source in cyclization reactions, as demonstrated for analogous quinazolinones (e.g., 4-Chloro-2-(trifluoromethyl)quinazoline achieved 88% yield using POCl₃ and DMF) .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) under reflux (100–120°C) enhance reaction efficiency. Lower temperatures (e.g., 60°C) may reduce side reactions for sensitive intermediates.

- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is effective for isolating the compound, as shown in multi-step syntheses of structurally similar derivatives .

Q. What spectroscopic and analytical methods are most reliable for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm the quinazolinone core, methyl, and trifluoromethyl groups. For example, the trifluoromethyl group exhibits distinct ¹⁹F NMR signals near δ -60 to -70 ppm .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. High-resolution data (>1.0 Å) ensures accurate determination of bond angles and torsional strains in the dihydroquinazolinone ring .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ peak at m/z 283.07 for C₁₁H₈F₃N₂O) .

Q. What strategies are recommended for assessing the purity of this compound in preclinical studies?

Methodological Answer:

- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Purity >95% is achievable with gradient elution .

- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to detect solvent residues or impurities. A sharp melting point (e.g., 180–185°C) indicates high crystallinity .

Advanced Research Questions

Q. How can derivatization strategies expand the functional utility of this compound in drug discovery?

Methodological Answer:

- Nitration : Introduce nitro groups at the 6-position using activated carbon as a catalyst in nitric acid/sulfuric acid mixtures (e.g., optimized for 6-nitro-3,4-dihydroquinazolin-4-one synthesis) .

- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling to attach aryl/heteroaryl groups at the 2-position. Palladium catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted conditions (100°C, 30 min) improve efficiency .

Q. What crystallographic challenges arise during structural refinement of this compound, and how can they be resolved?

Methodological Answer:

- Disorder in Trifluoromethyl Groups : Use SHELXL’s PART instruction to model rotational disorder. Apply restraints to C-F bond lengths (1.32–1.35 Å) and angles (109.5°) .

- Twinned Data : For macromolecular complexes, employ SHELXE’s twin refinement mode with a BASF parameter to account for overlapping lattices .

Q. How can mechanistic studies elucidate the role of trifluoroacetic acid (TFA) in the synthesis of trifluoromethylated quinazolinones?

Methodological Answer:

- Isotopic Labeling : Use ¹⁸O-labeled TFA to track oxygen incorporation into the quinazolinone carbonyl group via FTIR or mass spectrometry .

- Kinetic Profiling : Monitor reaction intermediates by quenching aliquots at timed intervals and analyzing via LC-MS. Identify rate-limiting steps (e.g., cyclization vs. CF₃ transfer) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar trifluoromethylated quinazolinones?

Methodological Answer:

- Variable Catalyst Activity : Test alternative catalysts (e.g., ZnCl₂ vs. FeCl₃) to optimize CF₃ group incorporation. For example, ZnCl₂ increased yields of 4-Chloro-2-(trifluoromethyl)quinazoline to 88% compared to FeCl₃ (61%) .

- Solvent Effects : Compare DMF (polar aprotic) vs. THF (aprotic) to mitigate side reactions. Polar solvents stabilize charged intermediates, improving cyclization efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.